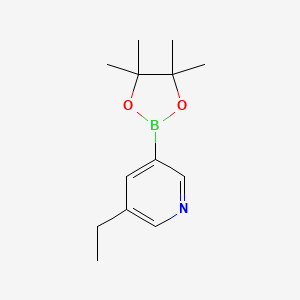

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

説明

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. Its structure features a pyridine ring substituted with an ethyl group at position 3 and a pinacol boronate ester at position 3. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . The ethyl group contributes to moderate steric bulk and electron-donating effects, while the boronate ester enables reactivity with aryl halides under palladium catalysis.

特性

IUPAC Name |

3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-6-10-7-11(9-15-8-10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORWYTDAFKMPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101174996 | |

| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220696-49-0 | |

| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220696-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of the corresponding pyridine derivative. One common method is the palladium-catalyzed borylation of 3-ethyl-5-bromopyridine with bis(pinacolato)diboron. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.

Substitution: A palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Formation of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine boronic acid.

Reduction: Formation of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

Substitution: Formation of various substituted pyridine derivatives depending on the coupling partner used.

科学的研究の応用

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

作用機序

The mechanism of action of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the reaction intermediates.

類似化合物との比較

Structural and Electronic Effects

The reactivity and physical properties of boronate esters are significantly influenced by substituents on the pyridine ring. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Pyridine-Based Boronate Esters

Key Observations:

Ethyl at position 3 (target compound) provides electron donation without excessive bulk, favoring catalytic cycles .

Ethyl’s electron-donating nature (target) enhances nucleophilicity of the boronate, improving coupling efficiency with electron-deficient aryl halides.

Steric Considerations :

- Bulky groups (e.g., triisopropylsilyl in ) hinder catalyst access, whereas methyl or ethyl (target) maintain moderate steric profiles.

Solubility and Stability :

- Hydrochloride salts (e.g., 2,3-dimethyl analog in ) exhibit higher aqueous solubility, while ethoxy derivatives enhance organic-phase compatibility.

- Trifluoromethyl groups improve metabolic stability, relevant for pharmaceutical applications.

Physical Properties and Commercial Availability

- Molecular Weight : The target compound (MW ~262.16) is lighter than trifluoromethyl-substituted analogs (e.g., 273.06 in ), influencing volatility and purification methods.

- Commercial Sources : Compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are cataloged by suppliers (e.g., Kanto Reagents), but the ethyl-substituted target may require custom synthesis.

生物活性

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various applications.

The compound belongs to the class of pyridine derivatives and incorporates a dioxaborolane moiety. Its structure can be represented as follows:

Research indicates that compounds similar to 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibit various biological activities through several mechanisms:

- Inhibition of Enzymes : Certain derivatives have shown inhibitory effects on enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous signaling pathways including those related to cancer and neurodegenerative diseases .

- Antiparasitic Activity : The incorporation of polar functionalities in similar compounds has been linked to enhanced aqueous solubility and improved metabolic stability, which are crucial for antiparasitic efficacy against pathogens like Trypanosoma brucei .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

| Compound Name | Activity Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Compound A | GSK-3β Inhibition | 8 nM | |

| Compound B | Antiparasitic | 0.010 μM | |

| Compound C | Cytotoxicity | >100 µM |

Case Studies

- GSK-3β Inhibition : A study evaluated the inhibitory potential of various pyridine derivatives on GSK-3β. The most potent compound exhibited an IC50 value of 8 nM. This suggests that modifications in the pyridine ring can significantly enhance inhibitory activity .

- Antiparasitic Efficacy : Another investigation focused on the antiparasitic properties of dioxaborolane derivatives. One compound showed an EC50 value of 0.010 μM against Trypanosoma brucei, indicating high potency and potential for therapeutic application .

- Cytotoxicity Assessment : The cytotoxic effects were assessed in mouse neuronal (HT-22) and microglial (BV-2) cell lines. Compounds demonstrated varying degrees of cytotoxicity across concentrations from 0.1 to 100 µM, with some maintaining cell viability while others significantly reduced it .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical protocol involves reacting a halogenated pyridine precursor (e.g., 5-bromo-3-ethylpyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol) at 80–105°C .

- Key Variables : Catalyst loading (1–5 mol%), reaction time (12–24 hr), and inert atmosphere (N₂/Ar) critically impact yield. Side reactions, such as protodeboronation, can occur if moisture is present.

Q. How can NMR spectroscopy validate the structural integrity of this boron-containing pyridine derivative?

- Methodology :

- ¹H NMR : Confirm the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm for pyridine).

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane group .

- ¹³C NMR : Peaks at δ 80–85 ppm correspond to the boron-linked carbons.

Q. What crystallographic tools are suitable for resolving ambiguities in molecular geometry?

- Tools : Use OLEX2 for structure solution and SHELXL for refinement . For disordered boronate ester moieties, apply restraints (DFIX, SIMU) to maintain chemically reasonable geometries.

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to identify weak intermolecular interactions .

Advanced Research Questions

Q. How does the electronic nature of the ethyl substituent influence the reactivity of the boronate ester in cross-coupling reactions?

- Mechanistic Insight : The ethyl group acts as an electron-donating substituent, increasing electron density at the pyridine ring. This enhances the stability of the boronate intermediate during transmetallation in Suzuki reactions, reducing side reactions like oxidative homocoupling.

- Experimental Design : Compare coupling efficiencies of 3-ethyl vs. 3-nitro derivatives using aryl halides with varying electronic profiles (e.g., electron-rich vs. electron-poor). Monitor reaction progress via LC-MS .

Q. What strategies can resolve discrepancies between computational and experimental bond lengths in crystallographic studies?

- Methodology :

- Perform DFT optimization (B3LYP/6-311+G(2d,p)) and compare with X-ray data .

- Address discrepancies by refining thermal displacement parameters (ADPs) or considering solvent effects in computational models.

- Use ORTEP-3 to visualize anisotropic displacement ellipsoids and identify regions of high thermal motion .

Q. How can competing reaction pathways (e.g., protodeboronation vs. cross-coupling) be minimized during scale-up?

- Optimization :

- Use anhydrous solvents and rigorously degas reaction mixtures to suppress protodeboronation.

- Additives like KF or Cs₂CO₃ stabilize the boronate ester .

- Kinetic studies (monitored by ¹¹B NMR) can identify optimal temperature thresholds for suppressing side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。